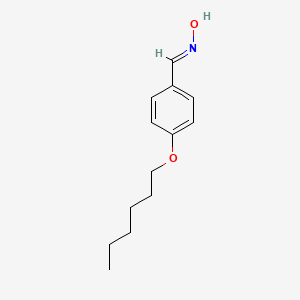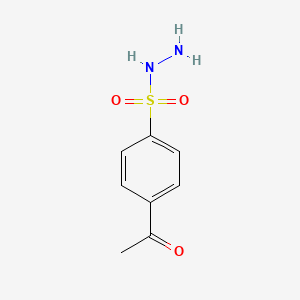
4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound with the molecular formula C4H7N3O3 It is a derivative of triazolidine and is characterized by the presence of a hydroxyl group and two methyl groups attached to the triazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylhydrazine with glyoxal in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triazolidine ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1,2,4-triazolidine-3,5-dione: Similar structure but with a phenyl group instead of hydroxyl and methyl groups.
1,2,4-Triazolidine-3,5-dione: Lacks the hydroxyl and methyl groups, making it less reactive.
4-Hydroxy-1,2,4-triazolidine-3,5-dione: Similar but without the methyl groups.
Uniqueness
4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and potential biological activity. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to its analogs.
Propiedades
Fórmula molecular |
C4H7N3O3 |
|---|---|
Peso molecular |
145.12 g/mol |
Nombre IUPAC |
4-hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C4H7N3O3/c1-5-3(8)7(10)4(9)6(5)2/h10H,1-2H3 |
Clave InChI |
GFLYWUKPIMUGHO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)N(C(=O)N1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)






